molecular formula C12H15NO2 B1457122 (S)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate CAS No. 1213857-91-0

(S)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No.: B1457122
CAS No.: 1213857-91-0
M. Wt: 205.25 g/mol
InChI Key: SJXJNEAOJHBQIZ-NSHDSACASA-N
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Description

(S)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a naphthalene ring system with an amino group and a carboxylate ester, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Amination: Introduction of the amino group at the 8th position of the naphthalene ring.

    Hydrogenation: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure.

    Esterification: Formation of the carboxylate ester at the 2nd position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydrogenation and esterification processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

(S)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological targets, while the carboxylate ester can participate in ester hydrolysis reactions, releasing active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • (S)-ethyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
  • ®-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Uniqueness

(S)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl (8S)-8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)9-6-5-8-3-2-4-11(13)10(8)7-9/h5-7,11H,2-4,13H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXJNEAOJHBQIZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCCC2N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC2=C(CCC[C@@H]2N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
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(S)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
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(S)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
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(S)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Reactant of Route 5
(S)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Reactant of Route 6
(S)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate

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